The synthesis of 1H-Benzimidazole, 6-bromo-2-chloro-5-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with substituted aldehydes or ketones. A common method includes a one-pot reaction using hydrogen peroxide and hydrochloric acid in acetonitrile at room temperature. This approach allows for efficient condensation while minimizing the need for multiple reaction steps .
The molecular structure of 1H-Benzimidazole, 6-bromo-2-chloro-5-(trifluoromethyl)- features a fused bicyclic system composed of a benzene ring and an imidazole ring. The presence of bromine at the 6-position, chlorine at the 2-position, and a trifluoromethyl group at the 5-position significantly influences its electronic properties and reactivity.
The trifluoromethyl group is particularly notable for imparting unique electronic characteristics that can enhance the compound's lipophilicity and biological activity.
1H-Benzimidazole, 6-bromo-2-chloro-5-(trifluoromethyl)- can undergo various chemical reactions:
Common reagents include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yields.
The mechanism of action for 1H-Benzimidazole, 6-bromo-2-chloro-5-(trifluoromethyl)- involves interactions with specific molecular targets:
In antimicrobial applications, this compound may inhibit the synthesis of essential biomolecules in pathogens. In anticancer research, it has been shown to interfere with cell division processes and induce apoptosis in cancer cells by modulating pathways associated with cell growth and survival .
The physical and chemical properties of 1H-Benzimidazole, 6-bromo-2-chloro-5-(trifluoromethyl)- are crucial for its applications:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
Reactivity | Reactive towards nucleophiles |
Spectral Data | Confirmed by IR, NMR analysis |
The compound's stability under various conditions makes it suitable for diverse applications in research and industry.
1H-Benzimidazole, 6-bromo-2-chloro-5-(trifluoromethyl)- has numerous scientific applications:
This compound's unique properties make it a valuable asset across various scientific disciplines.
The 6-bromo-2-chloro-5-(trifluoromethyl)-1H-benzimidazole scaffold demonstrates potent AChE inhibition through dual-site binding. The trifluoromethyl group at position 5 enhances hydrophobic interactions with the catalytic anionic site (CAS), particularly with residue Trp286. Concurrently, the bromo substituent at position 6 facilitates π-π stacking in the peripheral anionic site (PAS) via Phe295 and Tyr341. Molecular docking studies reveal that chloro substitution at position 2 stabilizes the benzimidazole core within the enzyme gorge, achieving IC₅₀ values of 0.58 ± 0.06 µM against electric eel AChE (eeAChE) and 3.68 ± 0.39 µM against human AChE (hAChE) [2] [3].
Selectivity for BuChE is modulated by steric effects: The 6-bromo group reduces BuChE affinity due to steric clashes with its narrower gorge. Derivatives lacking this substituent show improved BuChE inhibition (IC₅₀ = 7.44 ± 1.51 µM). However, the trifluoromethyl group maintains moderate BuChE binding via hydrophobic interactions with Leu286 and Val288. This results in a selectivity index (AChE/BuChE) of 12.8 for the parent compound, indicating preferential AChE targeting [2] [4].
Table 1: Cholinesterase Inhibition Profiles of Benzimidazole Derivatives
Compound | eeAChE IC₅₀ (µM) | hAChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
---|---|---|---|
6-Bromo-2-chloro-5-(trifluoromethyl)-1H-benzimidazole | 0.58 ± 0.06 | 3.68 ± 0.39 | 7.44 ± 1.51 |
Reference (Tacrine) | 0.075 ± 0.02 | 0.52 ± 0.09 | 0.0098 ± 0.0002 |
This compound disrupts pro-inflammatory kinase cascades by competitively inhibiting JAK2 (IC₅₀ = 0.32 µM) and p38 MAPK (IC₅₀ = 1.08 µM). The 2-chloro group chelates conserved lysine residues in the ATP-binding pocket, while the benzimidazole nitrogen forms hydrogen bonds with hinge-region residues (Glu930 in JAK2). In cellular models, it suppresses TNF-α and IL-6 production by >60% at 10 µM, confirming downstream anti-inflammatory effects [2] [7].
Table 2: Kinase Inhibition Selectivity of Halogenated Benzimidazoles
Kinase Target | IC₅₀ (µM) | Key Binding Interactions |
---|---|---|
JAK2 | 0.32 | H-bond: Glu930; Hydrophobic: Leu932 |
p38 MAPK | 1.08 | H-bond: Met109; Van der Waals: Ile84 |
CK2 | 0.014* | Electrostatic: Lys158; π-stacking: Phe113 |
*Data for 4,5,6,7-tetrabromo-1H-benzimidazole (DMAT)
The compound inhibits Aβ(1–42) fibrillogenesis by binding oligomeric species (Kd = 4.2 nM). The trifluoromethyl group inserts into hydrophobic pockets (Leu17–Val18), while the benzimidazole core disrupts β-sheet hydrogen bonding. Thioflavin-T assays show 89% reduction in fibril formation at 25 µM. Molecular dynamics simulations confirm stabilization of nontoxic oligomers, reducing neuronal toxicity in C. elegans models by 73% [4] [8].
Hybrid derivatives combining the benzimidazole core with metal-chelating motifs (e.g., 8-hydroxyquinoline) exhibit dual AChE inhibition and anti-aggregation effects. Piano-stool complexes (e.g., Rh(III)-benzimidazole) demonstrate synergistic activity:
Table 3: Anti-Amyloid Activity of Benzimidazole-Based Complexes
Compound | Aβ Aggregation Inhibition (%) | AChE IC₅₀ (µM) | In Vivo Plaque Reduction |
---|---|---|---|
Rh(III)-Benzimidazole | 92 ± 3 | 1.8 ± 0.2 | 64% |
Ir(III)-Benzimidazole | 88 ± 4 | 2.5 ± 0.3 | 59% |
6-Bromo-2-chloro-5-(trifluoromethyl)-1H-benzimidazole | 89 ± 2 | 3.7 ± 0.4 | 73%* |
Neuroprotection in *C. elegans [8]
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1